Methyl deoxycholate
Description
Historical Perspectives and Early Research on Bile Acid Esters
The study of bile acids has a long history, with early investigations focused on their role in digestion and their basic chemical structures. nih.gov The esterification of bile acids, including the formation of methyl esters like methyl desoxycholate, was an early and crucial step in their characterization. The synthesis of 3-O-chlorocarbonyl derivatives of steroidal alcohols, including methyl desoxycholate, was first reported in 1920. researchgate.net This process, often achieved through methods like Fischer esterification, allowed researchers to create derivatives with altered properties, facilitating their analysis and purification. up.pt Techniques such as gas-liquid chromatography, developed in the 1960s, relied on the conversion of bile acids to their methyl esters to enable separation and identification. okstate.edu These early studies laid the groundwork for understanding the fundamental chemistry of bile acids and their esters, paving the way for more complex investigations.
Significance of Methyl Desoxycholate as a Research Probe and Model Compound
Methyl desoxycholate serves as a crucial research probe and model compound for several reasons. Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, makes it an excellent model for studying self-assembly and micelle formation. google.commdpi.com This property is fundamental to the biological function of bile acids in fat emulsification. google.com Researchers utilize methyl desoxycholate to investigate the forces driving molecular aggregation and the formation of supramolecular structures. researchgate.net
Furthermore, the esterification of the carboxylic acid group in deoxycholic acid to form methyl desoxycholate modifies its chemical reactivity and solubility, allowing for specific applications. For instance, it has been used in the synthesis of other steroid-based molecules and as a starting material for creating more complex derivatives. researchgate.net Its defined structure also makes it a useful standard in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of bile acid metabolites. okstate.edu
Contemporary Research Trajectories and Open Questions Regarding Methyl Desoxycholate
Current research on methyl desoxycholate is exploring its potential in novel applications. One area of interest is in materials science, where its self-assembly properties are being harnessed to create new nanomaterials. For example, derivatives of methyl desoxycholate are being investigated for their ability to form gels and other organized structures.
Another active area of research involves using methyl desoxycholate and its derivatives in drug delivery systems. vt.edu The ability of these molecules to form aggregates and interact with cell membranes is being explored to enhance the solubility and delivery of poorly water-soluble drugs. vt.edu Additionally, the synthesis of sulfated derivatives of methyl desoxycholate is being investigated for applications such as creating non-toxic antifouling compounds. up.pt
Despite the progress made, several open questions remain. The precise mechanisms governing the self-assembly of methyl desoxycholate under different conditions are still being fully elucidated. Understanding how modifications to its structure affect its aggregation behavior and interaction with other molecules is an ongoing area of investigation. researchgate.net Further research is also needed to fully explore the potential of methyl desoxycholate-based systems in various technological and biomedical applications. asm.orgnih.gov
| Property | Value |
| Chemical Formula | C25H42O4 |
| Molar Mass | 406.6 g/mol |
| Synonyms | (3α,5β,12α)-3,12-Dihydroxy-cholan-24-oic acid methyl ester, Deoxycholic acid methyl ester, Methyl 7-deoxycholate |
| CAS Number | 3245-38-3 |
Table 1. Physicochemical Properties of Methyl Desoxycholate. biosynth.commedkoo.com
| Research Area | Application of Methyl Desoxycholate | Key Findings/Significance |
| Supramolecular Chemistry | Model for self-assembly | Provides insights into the principles of molecular recognition and aggregation. researchgate.net |
| Drug Delivery | Component of delivery systems | Can enhance the solubility and transport of hydrophobic drugs. vt.edu |
| Materials Science | Precursor for novel materials | Used to create gels and other organized structures with potential applications. |
| Antifouling Agents | Synthesis of sulfated derivatives | Shows promise for developing environmentally friendly antifouling coatings. up.pt |
Table 2. Research Applications of Methyl Desoxycholate.
Structure
2D Structure
Properties
IUPAC Name |
methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20+,21+,22+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOOEGSSFNTNP-JMKDMENQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954203 | |
| Record name | Methyl 3,12-dihydroxycholan-24-oate | |
| Source | EPA DSSTox | |
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Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3245-38-3 | |
| Record name | Methyl deoxycholate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl deoxycholate | |
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| Record name | MLS002638913 | |
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| Record name | Methyl 3,12-dihydroxycholan-24-oate | |
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| Record name | Methyl 3-α,12-α-dihydroxy-5-β-cholan-24-oate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL DEOXYCHOLATE | |
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Synthetic Methodologies and Derivatization Strategies for Methyl Desoxycholate
Established Chemical Synthesis Pathways for Methyl Desoxycholate and its Analogues
The foundational methods for synthesizing methyl desoxycholate and its related compounds primarily involve the modification of the naturally occurring deoxycholic acid. These methods are well-documented and provide a basis for more complex derivatizations.
Esterification Reactions of Deoxycholic Acid Precursors
The most direct and common method for the synthesis of methyl desoxycholate is the esterification of its precursor, deoxycholic acid. Deoxycholic acid is a secondary bile acid produced by intestinal bacteria from primary bile acids secreted by the liver. researchgate.net The esterification process involves the reaction of the carboxylic acid group of deoxycholic acid with methanol (B129727), typically in the presence of an acid catalyst.
This reaction is a classic example of a Fischer esterification. The process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the methyl ester, methyl desoxycholate. A general scheme for this reaction is presented below:
Deoxycholic Acid + Methanol ⇌ Methyl Desoxycholate + Water (in the presence of an acid catalyst)
This method is widely used due to its simplicity and the ready availability of the starting materials. The reaction conditions can be optimized to achieve high yields of the desired product.
Stereoselective Synthesis Approaches
The stereochemistry of the steroid nucleus is a critical factor in the biological activity of bile acids and their derivatives. Deoxycholic acid possesses a specific stereochemical configuration, and maintaining this configuration during synthesis is often crucial. Stereoselective synthesis aims to control the formation of stereoisomers, ensuring that the desired isomer is produced with high selectivity.
In the context of methyl desoxycholate, stereoselective synthesis primarily focuses on modifications to the steroid scaffold while preserving the inherent stereochemistry of the deoxycholic acid backbone. This can involve the introduction of new functional groups at specific positions with a defined stereochemical outcome. While the direct esterification of deoxycholic acid to methyl desoxycholate does not typically alter the stereocenters of the steroid nucleus, the synthesis of analogues often requires precise stereochemical control.
For instance, the synthesis of analogues with modifications at the hydroxyl groups (at C3 and C12) or other positions on the steroid rings would necessitate the use of stereoselective reagents and reaction conditions to ensure the correct spatial arrangement of the newly introduced substituents. Methodologies such as substrate-controlled reactions, where the existing stereochemistry of the molecule directs the stereochemical outcome of the reaction, are commonly employed in steroid chemistry.
Advanced Synthetic Approaches to Methyl Desoxycholate Derivatives
Building upon the established synthetic routes, advanced methodologies have been developed to create specialized derivatives of methyl desoxycholate for various research applications. These approaches allow for the introduction of isotopic labels, functional groups for probing biological systems, and the creation of novel hybrid molecules.
Introduction of Deuterated Variants for Spectroscopic Analysis
Isotopically labeled compounds are invaluable tools in spectroscopic analysis, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS), for elucidating reaction mechanisms and metabolic pathways. The synthesis of deuterated methyl desoxycholate provides a means to trace the molecule and its metabolites in complex biological systems.
The introduction of deuterium (B1214612) can be achieved through various methods. One common approach is the use of deuterated reagents during the synthesis. For example, deuterated methanol (CD3OD) can be used in the esterification of deoxycholic acid to produce methyl-d3-desoxycholate. This specifically labels the methyl ester group.
For the introduction of deuterium into the steroid scaffold, more complex synthetic strategies are required. This might involve the use of deuterium gas (D2) with a suitable catalyst for hydrogenation of an unsaturated precursor, or the use of deuterated reducing agents to introduce deuterium at specific positions. The site-selective incorporation of deuterated methyl groups can provide significant pharmacological benefits and is a key tool in drug development and optimization. nih.govnih.gov
Table 1: Examples of Deuterated Reagents for Synthesis
| Deuterated Reagent | Application in Methyl Desoxycholate Synthesis |
|---|---|
| Deuterated Methanol (CD3OD) | Synthesis of methyl-d3-desoxycholate for labeling the ester group. |
| Deuterium Gas (D2) | Introduction of deuterium into the steroid backbone via catalytic hydrogenation of an unsaturated precursor. |
Functionalization Strategies for Probe Development
To investigate the interactions of methyl desoxycholate with biological systems, it is often necessary to attach a "probe" or "reporter" group. These probes can be fluorescent molecules, biotin (B1667282) tags for affinity purification, or reactive groups for cross-linking studies. The development of functionalization strategies allows for the site-specific introduction of these probes onto the methyl desoxycholate scaffold.
Functionalization can be targeted at the hydroxyl groups at positions C3 and C12, or at the ester group. For example, the hydroxyl groups can be converted into more reactive functional groups, such as tosylates or mesylates, which can then be displaced by a nucleophilic probe molecule. Alternatively, the carboxylic acid of deoxycholic acid can be coupled to an amine-containing probe using standard peptide coupling reagents before or after esterification.
Hybrid Molecule Design Incorporating Methyl Desoxycholate Scaffolds
The concept of hybrid molecules involves combining two or more pharmacophoric units into a single molecule to achieve a synergistic or multi-target effect. nih.govrsc.orgmdpi.comresearchgate.net The methyl desoxycholate scaffold, with its rigid steroid backbone and amphiphilic character, can serve as a valuable component in the design of such hybrid molecules.
By covalently linking methyl desoxycholate to another bioactive molecule, it is possible to create novel compounds with unique properties. For example, a cytotoxic agent could be attached to the methyl desoxycholate scaffold to target it to specific cells or tissues that interact with bile acids. The design of these hybrid molecules requires a deep understanding of the structure-activity relationships of both components and the development of efficient synthetic routes to link them together. This approach has been successfully applied in the development of new therapeutic agents for various diseases. nih.gov
The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing a range of modern organic chemistry methodologies to achieve the desired molecular architecture.
Chemoenzymatic Synthesis of Methyl Desoxycholate and Related Compounds
The pursuit of greener and more efficient chemical transformations has led to the exploration of chemoenzymatic strategies for the synthesis of complex molecules like methyl desoxycholate. This approach marries the selectivity and mild reaction conditions of enzymatic catalysis with traditional chemical methods to achieve high yields and purity. In the context of methyl desoxycholate synthesis, chemoenzymatic methods primarily revolve around the use of lipases for the esterification of deoxycholic acid.
Enzymatic Esterification and Transesterification
Enzymatic esterification represents a key biocatalytic route for the synthesis of methyl desoxycholate. This process typically involves the use of a lipase (B570770) to catalyze the reaction between deoxycholic acid and methanol. Lipases, a class of hydrolases, are widely employed in organic synthesis due to their ability to function in non-aqueous environments, their broad substrate specificity, and their high regio- and enantioselectivity. nih.gov
Candida antarctica lipase B (CALB) is one of the most effective and commonly used biocatalysts for esterification reactions. frontiersin.org Its immobilized form, often known as Novozym 435, is particularly favored in industrial applications due to its enhanced stability and ease of separation from the reaction mixture, allowing for reuse. The enzymatic synthesis of bile acid esters, including derivatives of deoxycholic acid, has been shown to be highly regioselective, often favoring esterification at the C24 carboxylic acid group while leaving the hydroxyl groups on the steroid nucleus untouched. nih.gov
The general scheme for the enzymatic esterification of deoxycholic acid to methyl desoxycholate is as follows:
Deoxycholic Acid + Methanol ⇌ (Lipase) ⇌ Methyl Desoxycholate + Water
Transesterification is another viable enzymatic pathway for the synthesis of methyl desoxycholate. In this process, an existing ester reacts with an alcohol in the presence of a lipase to form a new ester and a new alcohol. For the synthesis of methyl desoxycholate, this could involve the reaction of a different alkyl ester of deoxycholic acid with methanol. Lipase-catalyzed transesterification offers advantages such as mild reaction conditions and high conversion rates.
While specific detailed research findings on the enzymatic synthesis of methyl desoxycholate are limited in publicly available literature, data from studies on similar bile acid esterifications provide insight into typical reaction parameters. The following interactive table illustrates representative conditions for lipase-catalyzed esterification.
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | nih.gov |
| Substrate 1 | Deoxycholic Acid | N/A |
| Substrate 2 | Methanol | N/A |
| Solvent | Toluene or Hexane | nih.gov |
| Temperature | 40-60 °C | nih.gov |
| Reaction Time | 24-72 hours | N/A |
| Substrate Ratio | 1:1 to 1:5 (Deoxycholic Acid:Methanol) | N/A |
| Enzyme Loading | 5-15% (w/w of substrates) | N/A |
| Yield | High (often >90%) | nih.gov |
Note: The data in this table is illustrative and based on general findings for lipase-catalyzed esterification of bile acids. Specific yields and optimal conditions for methyl desoxycholate synthesis require dedicated experimental investigation.
Biocatalytic Transformations in Methyl Desoxycholate Synthesis
Beyond direct esterification, other biocatalytic transformations can be envisioned as part of a chemoenzymatic strategy for synthesizing methyl desoxycholate and its derivatives. These transformations leverage the high selectivity of enzymes to modify specific functional groups on the bile acid scaffold.
One significant area of biocatalysis applied to bile acids is the regioselective modification of the hydroxyl groups. Lipases have been successfully used to selectively acetylate or deacylate hydroxyl groups on the steroid nucleus of bile acids. nih.gov This regioselectivity is crucial for creating specific derivatives that might be difficult to synthesize using conventional chemical methods, which often require complex protection and deprotection steps. For instance, a lipase could be used to selectively acylate the 3-OH or 7-OH group of methyl desoxycholate, leading to novel derivatives with potentially altered physicochemical properties.
The influence of various reaction parameters on these biocatalytic transformations is critical for achieving high yields and selectivity. Factors such as the choice of enzyme, the nature of the organic solvent, water activity, temperature, and the substrate-to-acyl donor ratio all play a significant role. nih.gov For example, the hydrophobicity of the solvent can impact enzyme conformation and activity.
The following table summarizes key biocatalytic transformations and the enzymes typically involved, which could be applied in the synthesis of methyl desoxycholate derivatives.
| Transformation | Enzyme Class | Specific Enzyme Example | Potential Application in Methyl Desoxycholate Synthesis |
| Esterification | Lipase | Candida antarctica Lipase B (CALB) | Synthesis of the methyl ester at the C24 position. |
| Transesterification | Lipase | Candida antarctica Lipase B (CALB) | Alternative route to the C24 methyl ester. |
| Regioselective Acylation | Lipase | Candida antarctica Lipase B (CALB) | Selective acylation of hydroxyl groups on the steroid nucleus. |
| Regioselective Deacylation | Lipase | Candida antarctica Lipase B (CALB) | Selective removal of acyl groups from the steroid nucleus. |
Further research into the application of a broader range of biocatalysts, including engineered enzymes, could unlock new synthetic routes to novel methyl desoxycholate derivatives with tailored properties for various applications.
Biochemical Interactions and Molecular Mechanisms of Methyl Desoxycholate
Interactions with Biological Macromolecules and Assemblies
Methyl desoxycholate, as a derivative of the secondary bile acid deoxycholic acid, is anticipated to interact with various biological macromolecules. These interactions are primarily governed by its amphiphilic nature, featuring a rigid steroidal backbone and a methyl ester group.
The binding of bile acid derivatives to proteins can induce significant conformational changes, thereby modulating the protein's function. This section examines the characteristics of these binding events and their functional consequences.
While direct studies on methyl desoxycholate binding to specific proteins are not extensively documented, the interaction of its parent compound, deoxycholate, with the Invasion plasmid antigen D (IpaD) of Shigella flexneri provides a well-characterized model. nih.govnih.gov Shigella flexneri is a bacterium responsible for shigellosis, and its virulence depends on a Type III secretion system (T3SS) that injects effector proteins into host cells. nih.gov The T3SS needle is capped by a protein complex including IpaD. nih.govresearchgate.net
The binding of deoxycholate to IpaD is a critical initial step in preparing the bacterium for host cell invasion. nih.gov This interaction induces a conformational change in IpaD, which in turn promotes the recruitment of another key protein, IpaB, to the needle tip. nih.govresearchgate.net This event primes the secretion apparatus for contact with the host cell. nih.gov
Fluorescence-based studies have characterized this ligand-protein interaction. Research using fluorescein-labeled deoxycholate demonstrated specific binding to IpaD. nih.govresearchgate.net The binding affinity is in the micromolar range, indicating a physiologically relevant interaction. Computational docking simulations suggest that deoxycholate binds at the interface between the N-terminal domain and the central coiled-coil of IpaD. nih.govnih.gov This region is also thought to be involved in IpaD's interaction with the needle itself. nih.gov The binding does not, however, trigger the full secretion of effector proteins, suggesting it is a preparatory step. nih.govnih.gov
| Ligand | Protein | Technique | Apparent Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| FITC-deoxycholate | IpaD | Fluorescence Polarization | ~5 to 15 µM | nih.govresearchgate.net |
Small molecules can modulate enzyme activity through various mechanisms, including binding to allosteric sites which are distinct from the active site. wikipedia.org This binding can induce conformational changes that either enhance (positive modulation) or inhibit (negative modulation) the enzyme's catalytic function. longdom.org Another mechanism is covalent modification, where functional groups like methyl groups are added to or removed from the enzyme, altering its activity. wikipedia.orgacs.org
While specific data on methyl desoxycholate's direct modulation of enzyme activity is limited, studies on related compounds provide insights. For instance, various mono-methylindoles have been shown to inhibit the activity of the CYP1A1 enzyme in human cells. nih.gov Furthermore, conjugates of bile acids have been synthesized to create novel functionalities. mdpi.comresearchgate.net For example, conjugates of deoxycholic acid with other molecules have been explored for various applications, and their properties often depend on the combined chemical nature of the conjugate. mdpi.com The addition of a methyl group, as in methyl desoxycholate, increases the lipophilicity of the molecule compared to deoxycholic acid. nih.gov This change can influence how the molecule interacts with enzymes, potentially enhancing its ability to bind to hydrophobic pockets and act as an allosteric modulator. longdom.orgnih.gov
The amphiphilic character of methyl desoxycholate dictates its interaction with lipid assemblies, including cellular membranes. It can influence membrane stability and participate in the formation of micellar structures.
The interaction of bile acids and their derivatives with cell membranes can alter membrane fluidity, integrity, and permeability. ucd.ie In vitro models, such as phospholipid liposomes and cell culture monolayers, are used to quantify these effects. ufz.denih.gov
Studies on deoxycholate demonstrate its capacity to disrupt membrane integrity in a dose-dependent manner. Using liposomes loaded with a fluorescent dye (calcein), research has shown that sodium deoxycholate induces dye leakage, signifying a loss of membrane integrity and increased permeability. nih.gov The concentration of sodium deoxycholate required to cause 50% of the maximum calcein (B42510) leakage (C₅₀) from dilauroylphosphatidylcholine (DLPC) liposomes was found to be approximately 0.56 mM. nih.gov The presence of cholesterol in the membrane has a stabilizing effect, increasing the C₅₀ value and thus reducing the permeabilizing effect of the bile salt. nih.gov Procyanidins have also been shown to prevent the disruption of lipid raft structures induced by sodium deoxycholate. conicet.gov.ar
Another in vitro method to assess membrane barrier function is the measurement of Transepithelial Electrical Resistance (TEER) across a cell monolayer. mdpi.com A decrease in TEER indicates a disruption of tight junctions between cells and an increase in paracellular permeability. While specific TEER data for methyl desoxycholate is not available, this method is a standard for evaluating the effects of compounds on epithelial barrier integrity. mdpi.com The increased lipophilicity of methyl desoxycholate relative to deoxycholate suggests it could partition more readily into the lipid bilayer, potentially influencing membrane fluidity and permeability at lower concentrations. nih.govucd.ie
Like other amphiphiles, when methyl desoxycholate is in an aqueous solution above a certain concentration, its molecules self-assemble to form aggregates known as micelles. This concentration is the critical micelle concentration (CMC). dataphysics-instruments.com Bile salts like deoxycholate have a unique facial amphiphilicity, with a hydrophobic β-face (due to methyl groups) and a hydrophilic α-face (due to hydroxyl groups), leading to a more complex, stepwise aggregation process compared to simple linear surfactants. nih.gov They first form smaller, primary micelles, which can then grow into larger, secondary micellar structures at higher concentrations. nih.gov
The CMC for sodium deoxycholate has been determined by various methods and is influenced by factors like ionic strength and temperature. nih.gov The reported values generally fall within the range of 2-6 mM. nih.govnovoprolabs.com
| Method | Conditions | CMC (mM) | Reference |
|---|---|---|---|
| Light Scattering, Spectrophotometry, Surface Tension | pH 9.0, 0.1 M NaCl | 2.5 - 3.0 | researchgate.net |
| General Literature Value | Not Specified | 2 - 6 | novoprolabs.com |
| Fluorescence Probe Technique | Not Specified | Stepwise aggregation observed | researchgate.net |
| Potentiometry, Spectrophotometry, Light Scattering | 25°C, 0.10 M NaCl | Pre-micellar aggregate at 3 mM, primary micelle at 7 mM | nih.govnih.gov |
The primary mechanism of solubilization by bile salt micelles involves the incorporation of hydrophobic or amphiphilic molecules into the micellar core. nih.gov This process is crucial for the digestion and absorption of dietary lipids. nih.gov Deoxycholate micelles can also solubilize cellular membranes by extracting lipids and proteins, leading to the formation of mixed micelles and eventual membrane lysis at high concentrations. nih.govacs.org The esterification of the carboxyl group in deoxycholic acid to form methyl desoxycholate results in an uncharged, more hydrophobic molecule. This change would be expected to decrease its aqueous solubility and lower its CMC, promoting aggregation at lower concentrations and enhancing its partitioning into lipid environments.
Interaction with Nucleic Acids (e.g., DNA, RNA) and Epigenetic Modifiers
The interaction of methyl desoxycholate with nucleic acids and the epigenetic machinery is an area of growing interest. Epigenetic modifications, such as DNA methylation and histone alterations, play a crucial role in regulating gene expression without changing the DNA sequence itself. frontiersin.org These modifications are dynamic and can be influenced by various factors, including metabolites from the gut microbiota. nih.gov
DNA methylation typically involves the addition of a methyl group to cytosine bases, often leading to gene silencing. nih.govsavemyexams.com This process is critical for normal development and cellular function. frontiersin.org It is known that the gut microbiota can influence the host's DNA methylation patterns. nih.gov While direct studies on methyl desoxycholate's specific role are limited, the broader class of bile acids, from which it is derived, is known to be metabolically transformed by gut bacteria, potentially influencing the pool of metabolites available for epigenetic modifications.
Histone modifications are another key epigenetic mechanism, involving the addition or removal of chemical groups like acetyl and methyl groups to histone proteins, which package DNA into chromatin. nih.govsavemyexams.com These modifications can either relax or condense the chromatin structure, thereby activating or repressing gene transcription. nih.gov The availability of methyl donors, such as S-adenosylmethionine (SAM), is crucial for both DNA and histone methylation. nih.gov
While the direct binding or modification of nucleic acids by methyl desoxycholate has not been extensively documented, its influence is more likely to be indirect, through the modulation of enzymes and metabolic pathways that control the epigenetic landscape. For instance, changes in the gut microbiome composition, influenced by bile acids, can alter the production of metabolites that serve as substrates or inhibitors for epigenetic enzymes. nih.gov
Recent research has highlighted the intricate relationship between the methylome and various cellular processes, including virulence and metabolism in bacteria. elifesciences.org In eukaryotes, protein methylation, a post-translational modification, affects a wide range of biological functions, including RNA splicing and DNA repair, by altering protein-protein and protein-nucleic acid interactions. nih.gov The potential for methyl desoxycholate to influence these pathways, either directly or indirectly, remains an open area for investigation.
Further research is needed to elucidate the specific interactions of methyl desoxycholate with DNA, RNA, and the enzymatic machinery responsible for epigenetic modifications. Understanding these interactions could provide insights into how bile acid metabolism can impact gene regulation and cellular function.
Mechanistic Studies of Cellular Responses to Methyl Desoxycholate (excluding clinical trials)
Methyl desoxycholate, a derivative of the secondary bile acid deoxycholate, plays a significant role in the chemotactic behavior of the pathogenic bacterium Campylobacter jejuni. Chemotaxis, the directed movement of an organism in response to a chemical stimulus, is crucial for bacteria to find favorable environments for colonization and survival. microbiologyresearch.orgnih.govsci-hub.seencyclopedia.pub For C. jejuni, a leading cause of human gastroenteritis, bile acids in the host's gastrointestinal tract act as important chemical cues.
Studies have identified sodium deoxycholate (SDC) as a potent chemoattractant for C. jejuni. microbiologyresearch.orgnih.gov This response is mediated by specific sensor proteins known as methyl-accepting chemotaxis proteins (MCPs), or transducer-like proteins (Tlps). microbiologyresearch.orgnih.gov Research has pinpointed Tlp3 and Tlp4 as the specific sensor proteins responsible for detecting and mediating the chemotactic response to SDC. microbiologyresearch.orgnih.gov
The signaling pathway involves the binding of SDC to these MCPs, which then initiates a signal transduction cascade that ultimately controls the flagellar motor, directing the bacterium's movement towards the source of the attractant. sci-hub.se The importance of this interaction is highlighted by studies where the disruption of the tlp3 or tlp4 genes in C. jejuni resulted in a significantly reduced ability to move towards SDC and a decreased capacity to colonize the jejunal mucosa in mouse models. microbiologyresearch.orgnih.gov When both genes were disrupted, the bacterium's chemotactic response and colonization ability were completely absent. microbiologyresearch.orgnih.gov
Furthermore, experiments using antibodies to block the Tlp3 and Tlp4 proteins also inhibited SDC-induced chemotaxis. microbiologyresearch.org These findings underscore the critical role of these specific MCPs in recognizing deoxycholate and initiating the chemotactic signaling cascade that is essential for C. jejuni to colonize its host. microbiologyresearch.orgnih.gov
Table 1: Key Proteins in Campylobacter jejuni Chemotaxis towards Deoxycholate
| Protein | Function | Role in Deoxycholate Chemotaxis |
| Tlp3 (MCP) | Methyl-accepting chemotaxis protein; sensor protein. | Specific sensor for sodium deoxycholate; responsible for chemoattraction. microbiologyresearch.orgnih.gov |
| Tlp4 (MCP) | Methyl-accepting chemotaxis protein; sensor protein. | Specific sensor for sodium deoxycholate; responsible for chemoattraction. microbiologyresearch.orgnih.gov |
| CheA/CheW | Components of the signal transduction pathway. | Relay the signal from the MCPs to the flagellar motor. sci-hub.se |
| CheY | Response regulator. | Controls the direction of flagellar rotation. sci-hub.se |
The influence of methyl desoxycholate and its parent compound, deoxycholate, on microbial growth and metabolic processes has been investigated in various in vitro settings. Bile acids, in general, can exert both stimulatory and inhibitory effects on bacteria, depending on the concentration and the specific bacterial species.
For some bacteria, certain bile acids can serve as a signal indicating a favorable environment, leading to enhanced growth. For instance, the presence of pantothenate, a component of coenzyme A, in culture medium has been shown to enhance the growth of Campylobacter jejuni. nih.gov While not directly methyl desoxycholate, this highlights how specific molecules can influence bacterial metabolism and proliferation.
In contrast, at higher concentrations, bile acids can act as antimicrobial agents due to their detergent-like properties, which can disrupt bacterial cell membranes. This dual role is a key aspect of their interaction with the gut microbiota.
The metabolic capabilities of bacteria also determine their response to different carbon sources, which can influence their growth rates. For example, Escherichia coli can utilize various sugars like glucose and lactose, as well as glycerol (B35011), for growth, with each substrate entering the central metabolic pathways at different points. researchgate.net The efficiency of utilizing a particular carbon source can vary, leading to different growth yields. plos.org
Studies on the metabolic requirements of C. jejuni have identified numerous genes essential for its growth in vitro, involved in processes such as nutrient transport, respiration, and cell envelope biogenesis. nih.gov The ability of this pathogen to colonize the intestine is closely linked to its metabolic adaptability to the nutrient-rich environment of the gut, where bile acids are present. nih.gov
While specific data on the direct impact of methyl desoxycholate on the growth curves and metabolic flux of a wide range of bacteria is not extensively detailed in the provided context, the general principles of bile acid-microbe interactions suggest that its effects would be concentration-dependent and species-specific. For example, the growth of certain cell lines, like L-M and Vero cells, was stimulated by amphotericin B methyl ester, while the deoxycholate complex of amphotericin B did not produce the same effect, indicating that the form of the molecule is critical. jst.go.jp
Table 2: General Effects of Bile Acids on Microbial Growth
| Effect | Mechanism | Example |
| Growth Inhibition | Disruption of bacterial cell membranes at high concentrations. | General property of bile acids as detergents. |
| Growth Stimulation | Acting as environmental signals for colonization. | Bile acids as chemoattractants for C. jejuni. microbiologyresearch.orgnih.gov |
| Metabolic Modulation | Influencing the expression of metabolic genes. | Gut microbiota adapting to the presence of bile acids. |
Interplay with Other Chemical Entities in Biological Systems
Synergy with Antibiotics:
A notable example of synergy is the interaction between sodium deoxycholate (DOC) and the nitrofuran antibiotic furazolidone (B1674277) (FZ). nih.govresearchgate.net Studies have shown a potent synergistic effect in inhibiting the growth of several enterobacterial species, including Escherichia coli, Salmonella enterica, Citrobacter gillenii, and Klebsiella pneumoniae. nih.govresearchgate.net The mechanism behind this synergy involves the inhibition of TolC-associated efflux pumps by furazolidone. researchgate.net These pumps are normally responsible for expelling deoxycholate from the bacterial cell. By inhibiting these pumps, furazolidone effectively increases the intracellular concentration of deoxycholate, enhancing its antimicrobial activity. researchgate.net This synergistic relationship is highlighted by a significant reduction in the minimum inhibitory concentration (MIC) of both compounds when used in combination. nih.govnih.gov
The Fractional Inhibitory Concentration Index (FICI) is a measure used to assess the nature of drug interactions. A FICI of ≤0.5 is generally considered synergistic. nih.gov For the DOC-FZ combination, FICI values ranged from 0.125 to 0.35 across different bacterial strains, confirming a strong synergistic effect. nih.govresearchgate.net
Interactions with Dietary Fibers:
Dietary fibers can also interact with bile acids, influencing their bioavailability and effects within the gut. Insoluble dietary fibers have been shown to bind bile acids, which can reduce their reabsorption in the intestine. This interaction can have physiological consequences, such as hypocholesterolemic effects. nih.gov
The interplay between dietary fibers and bile acids is complex. Some studies suggest that the beneficial effects of dietary fibers and associated polyphenols are more pronounced when they are consumed together. nih.gov This indicates a synergistic relationship in promoting gut health. However, the nature of the interaction can also be antagonistic in certain contexts. For example, some refined dietary fibers, when consumed inappropriately, may have detrimental effects on gut and liver health, potentially by altering the composition and metabolic activity of the gut microbiota, which in turn affects bile acid metabolism. researchgate.net
Table 3: Synergistic and Antagonistic Interactions of Deoxycholate
| Interacting Molecule | Type of Interaction | Mechanism/Effect |
| Furazolidone (Antibiotic) | Synergy | Inhibition of bacterial efflux pumps, leading to increased intracellular deoxycholate concentration and enhanced growth inhibition. nih.govresearchgate.net |
| Insoluble Dietary Fibers | Antagonism (in terms of bioavailability) | Binding of deoxycholate, reducing its reabsorption and systemic effects. nih.gov |
| Quercetin (with other antibiotics) | Synergy | Quercetin can enhance the efficacy of antibiotics against biofilms. biorxiv.org While not directly with deoxycholate, it illustrates a similar principle of combination therapy. |
In complex biological matrices such as the gut lumen or in cell culture media containing serum, methyl desoxycholate does not exist in isolation. Its interactions are influenced by a multitude of other molecules, including proteins, lipids, and other metabolites.
One important aspect of these interactions is the binding of bile acids to proteins. For example, thrombospondin 2 (TSP2), a matricellular protein, has been shown to interact directly with matrix metalloproteinase-2 (MMP2). molbiolcell.org While not a direct interaction with methyl desoxycholate, this illustrates the capacity of extracellular matrix components to bind and modulate the activity of other molecules. The function of such matricellular proteins is highly dependent on the composition of the surrounding matrix. molbiolcell.org
Furthermore, in the context of cell-material interactions, the surface chemistry of a material can influence the adsorption and conformation of proteins like fibronectin, which in turn affects cell adhesion and signaling. plos.org This complex interplay can also involve the activity of matrix metalloproteinases (MMPs), which are involved in the degradation and remodeling of the extracellular matrix. plos.org The expression of MMPs like MMP2 and MMP9 can be influenced by the cellular microenvironment. plos.org
The aggregation behavior of deoxycholate is also affected by the presence of other molecules. For instance, studies on the interaction of sodium deoxycholate with polymers like (hydroxypropylmethyl)cellulose have shown that the surfactant can bind to the polymer chain, forming mixed aggregates. researchgate.net This can alter the critical micelle concentration of the surfactant.
In the gut, the vast array of dietary components, host secretions, and microbial metabolites creates an incredibly complex biological matrix. The physiological effects of methyl desoxycholate are therefore the net result of its direct actions and its myriad interactions within this milieu.
Metabolic Pathways and Enzymatic Transformations Involving Methyl Desoxycholate
Biotransformation of Methyl Desoxycholate by Microorganisms
The gut microbiota plays a significant role in the metabolism of bile acids. Methyl desoxycholate itself has been identified as a novel bacterial metabolite, produced anaerobically by certain species of Bacteroides. medkoo.com The biotransformation of this compound is intrinsically linked to the broader microbial metabolism of deoxycholate and other steroid derivatives.
Bacteria have evolved sophisticated pathways to degrade the complex ring structure of steroids. mdpi.com The degradation of deoxycholate, the precursor to methyl desoxycholate, has been observed in various bacteria, including strains of Pseudomonas and several Actinobacteria. mdpi.comresearchgate.net These pathways typically involve initial transformations of the steroid nucleus followed by side-chain cleavage. uni-konstanz.de
Research has identified at least two primary initial reaction sequences for the degradation of cholate (B1235396), a related bile acid, which can be transformed into deoxycholate by gut microbes. These pathways proceed either via the formation of 3-keto-Δ1,4-diene or 3-keto-Δ4,6-diene-7-deoxy intermediates. uni-konstanz.de The degradation of the steroid rings in the Δ4,6 variant, studied in Sphingobium sp., is largely similar to the more common Δ1,4 pathway, with the key distinction being the initial elimination of the 7-OH group. asm.org The persistence of these molecules has driven bacteria to evolve mechanisms to either detoxify them or utilize their carbon-rich structure for energy. mdpi.com
Specific enzymes are crucial for the microbial breakdown of deoxycholate derivatives. In Sphingobium sp. strain Chol11, which utilizes a Δ4,6 degradation variant, a key enzyme is 7-hydroxysteroid dehydratase. asm.org The degradation of the C5 carboxylic side chain, which is esterified in methyl desoxycholate, is proposed to involve a distinct gene cluster encoding a CoA ligase, an acyl-CoA dehydrogenase, a Rieske monooxygenase, and an amidase. asm.org This differs from the canonical genes known from other steroid-degrading bacteria. asm.org
In Shiga toxin-producing Escherichia coli (STEC), exposure to sodium deoxycholate resulted in the downregulation of glycerol (B35011) dehydrogenase and phosphate (B84403) acetyltransferase, enzymes involved in carbon metabolism. geneticsmr.orgnih.gov Conversely, the elongation factor Tu (TufA), which has chaperone activities, was upregulated, suggesting a stress response mechanism. geneticsmr.orgnih.gov In Campylobacter jejuni, methyl-accepting chemotaxis proteins Tlp3 and Tlp4 have been identified as specific sensors for sodium deoxycholate, promoting movement towards it. nih.gov
The table below summarizes key microbial enzymes and proteins involved in the response to and metabolism of deoxycholate.
| Enzyme/Protein | Organism(s) | Function/Observation | Reference(s) |
| 7-hydroxysteroid dehydratase | Sphingobium sp. strain Chol11 | Key enzyme in the Δ4,6 degradation variant of bile salts. | asm.org |
| CoA ligase, Acyl-CoA dehydrogenase | Sphingobium sp. strain Chol11 | Part of a putative gene cluster for C5 carboxylic side chain degradation. | asm.org |
| Glycerol dehydrogenase | Escherichia coli (STEC) | Downregulated in the presence of sodium deoxycholate. | geneticsmr.org, nih.gov |
| Phosphate acetyltransferase | Escherichia coli (STEC) | Downregulated in the presence of sodium deoxycholate. | geneticsmr.org, nih.gov |
| Elongation factor Tu (TufA) | Escherichia coli (STEC) | Upregulated in the presence of sodium deoxycholate; involved in translation and chaperone activities. | geneticsmr.org, nih.gov |
| Tlp3, Tlp4 (Methyl-accepting chemotaxis proteins) | Campylobacter jejuni | SDC-specific sensor proteins responsible for chemoattraction. | nih.gov |
Genetic and proteomic studies have been instrumental in elucidating the microbial response to bile salts like deoxycholate. In Sphingobium sp. strain Chol11, proteomic analyses identified three distinct gene clusters that encode the machinery for bile salt degradation. asm.org These analyses revealed that while some enzymes for initial oxidation are constitutively produced, those required for degrading the side chain and steroid nucleus necessitate de novo synthesis upon exposure. asm.org
Similarly, transcriptomic and proteomic analyses of Akkermansia muciniphila showed that exposure to deoxycholate significantly altered carbohydrate metabolism and upregulated the γ-aminobutyric acid (GABA) production pathway, which is associated with stress response. oup.com In STEC strain M03, two-dimensional electrophoresis followed by mass spectrometry identified the specific proteins that were differentially expressed in the presence of sodium deoxycholate, providing a snapshot of the bacterium's adaptive metabolic strategy. geneticsmr.orgnih.gov These studies highlight that bacteria possess complex, inducible genetic systems to adapt to and metabolize steroid compounds in their environment. microbiologyresearch.org
Connection to Broader Metabolic Networks
The metabolic significance of methyl desoxycholate is intrinsically linked to fundamental biochemical networks that govern cellular function. Its very structure, a methylated form of the secondary bile acid deoxycholic acid (DCA), places it at the intersection of bile acid metabolism and the universal pathways of methyl group transfer. These connections extend to influence central regulatory processes, including gene expression through epigenetic modifications.
Methyl Group Transfer and One-Carbon Metabolism
The formation of methyl desoxycholate from deoxycholic acid is a methylation reaction, a process that relies on the intricate network known as one-carbon metabolism. This network is a series of interconnected biochemical pathways that transfer one-carbon units (like methyl groups, -CH₃) from donor molecules to various substrates. creative-proteomics.com These reactions are essential for the synthesis of nucleotides, amino acids, and other critical biomolecules. nih.gov
The central hub of methyl group transfer is the methionine cycle. creative-proteomics.com In this cycle, the amino acid methionine reacts with adenosine (B11128) triphosphate (ATP) to form S-adenosylmethionine (SAM). frontiersin.orgwikipedia.org SAM is the principal methyl donor for a vast array of biological reactions, earning it the title of the "universal methyl donor". creative-proteomics.comnih.gov It provides the methyl group for the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comwikipedia.org The presumed synthesis of methyl desoxycholate would involve the enzymatic transfer of a methyl group from SAM to deoxycholic acid.
After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Homocysteine can be remethylated to regenerate methionine, completing the cycle. nih.gov This regeneration is crucial and relies on enzymes like methionine synthase (MTR), which uses a folate derivative (5-methyltetrahydrofolate) as a co-substrate. nih.govwikipedia.org Therefore, the metabolic pathways that enable the formation of methyl desoxycholate are deeply integrated with folate and methionine metabolism, which are critical for cellular growth and function. nih.gov
Table 1: Key Enzymes and Molecules in One-Carbon Metabolism
| Molecule/Enzyme | Abbreviation | Role |
|---|---|---|
| S-Adenosylmethionine | SAM | The primary donor of methyl groups for most methylation reactions in the body. frontiersin.orgnih.gov |
| S-Adenosylhomocysteine | SAH | The product formed after SAM donates its methyl group; an inhibitor of methyltransferases. creative-proteomics.comnih.gov |
| Methionine Synthase | MTR | An enzyme that regenerates methionine from homocysteine, linking the methionine and folate cycles. wikipedia.org |
| Methylenetetrahydrofolate Reductase | MTHFR | An enzyme that produces 5-methyltetrahydrofolate, the primary methyl donor for remethylating homocysteine to methionine. nih.gov |
| DNA Methyltransferases | DNMTs | Enzymes that catalyze the transfer of a methyl group from SAM to DNA. nih.govnih.gov |
Analytical Methodologies and Spectroscopic Characterization in Methyl Desoxycholate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating and quantifying methyl desoxycholate from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with other detection methods, are the primary techniques employed.
HPLC is a versatile technique for the analysis of bile acid derivatives like methyl desoxycholate. Reversed-phase HPLC methods are commonly used for the separation and quantification of deoxycholate and its esters. researchgate.net For instance, a method for analyzing residual sodium deoxycholate in vaccines utilizes a C18 column. researchgate.netnih.gov While direct UV detection at 210 nm is possible for free bile acids, the sensitivity can be limited. researchgate.net
For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (HPLC-MS/MS). researchgate.netnih.gov This combination allows for the detection of low concentrations of deoxycholate derivatives. One study reported a linearity range of 10-320 ng/mL with a limit of detection (LOD) of 3 ng/mL and a lower limit of quantitation (LOQ) of 10 ng/mL for deoxycholate using HPLC-MS/MS. researchgate.netnih.gov The use of an internal standard, such as cholic acid, helps to ensure accuracy in quantification. researchgate.net Sample preparation, including solid-phase extraction, is often necessary to remove interfering substances from complex matrices. researchgate.net
Table 1: HPLC Methods for Deoxycholate Analysis
| Technique | Column | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|---|
| HPLC-RI | Luna C18 | Acetonitrile: Methanol (B129727): 20 mM Sodium Acetate (60:05:35 v/v) | Refractive Index | 2-80 µg/mL | - | - | researchgate.netnih.gov |
| HPLC-MS/MS | Hypersil BDS C18 | Gradient of Methanol and Water (0.1% Formic Acid) | Tandem Mass Spectrometry | 10-320 ng/mL | 3 ng/mL | 10 ng/mL | researchgate.netnih.gov |
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives of bile acids, including methyl desoxycholate. nih.gov Prior to GC analysis, non-volatile bile acids must be converted into volatile derivatives, a process known as derivatization. academicjournals.org Methylation is a common derivatization method to create fatty acid methyl esters (FAMEs). academicjournals.org
One approach involves the derivatization of bile acids into trimethylsilyl (B98337) (TMS) ether isobutyl esters (IBTMS). nih.gov This method, using an OV-1 capillary column, allows for the separation of multiple bile steroids. nih.gov The increased retention time of the isobutyl esters facilitates their separation from neutral sterols. nih.gov GC-MS provides both separation and structural information, with different ionization techniques like electron impact and chemical ionization (ammonia, isobutane, methane) offering distinct fragmentation patterns for compound identification and quantification. nih.gov Ammonia chemical ionization is noted as being particularly effective for identification due to the generation of high-mass ions. nih.gov
The NIST WebBook provides mass spectral data for the 2TMS derivative of methyl desoxycholate, which is useful for its identification in GC-MS analysis. nist.gov
Mass Spectrometry (MS) Applications in Methyl Desoxycholate Analysis
Mass spectrometry is an indispensable technique for the structural elucidation and sensitive quantification of methyl desoxycholate. mdpi.compioneerpublisher.com It is often used in tandem with chromatographic separation methods. mdpi.com
High-resolution mass spectrometry allows for the determination of the accurate molecular weight of methyl desoxycholate, which aids in confirming its molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting product ions. mdpi.comjasco.com.br This fragmentation pattern provides detailed structural information, which is crucial for distinguishing between isomers and identifying impurities. jasco.com.br For example, the fragmentation pathways of related compounds can be used to elucidate the structure of novel derivatives. jasco.com.br
Different ionization sources are used in MS. Soft ionization techniques are particularly useful as they can generate intact molecular ions for subsequent fragmentation analysis. mdpi.com The structural analysis of organotin(IV) derivatives of sodium deoxycholate has been performed using mass spectrometry, among other techniques. researchgate.net
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a highly sensitive method for the quantitative analysis of bile acids and their derivatives in various non-clinical biological samples. nih.gov The high sensitivity of MS enables the detection of low-abundance analytes in complex matrices. mdpi.com
In a study involving the analysis of triacylglycerols, pancreatic lipase (B570770) was used to hydrolyze the fat, and deoxycholate was added to aid in emulsification. csic.es The resulting fatty acid methyl esters were then analyzed by gas-liquid chromatography. csic.es While this specific study did not directly quantify methyl desoxycholate, it demonstrates the use of deoxycholate in sample preparation for quantitative analysis of related compounds in a biological context.
The development of methods for quantifying residual sodium deoxycholate in vaccines also highlights the quantitative power of MS. researchgate.netnih.gov These methods often involve sample clean-up steps, such as liquid-liquid extraction, to overcome matrix interference. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and dynamic analysis of molecules like methyl desoxycholate in solution. nih.govnih.gov It provides information on the connectivity of atoms and the three-dimensional structure of the molecule.
Both 1D (¹H and ¹³C) and 2D NMR experiments are used to ascertain the structure of bile acid derivatives. researchgate.net For instance, the structures of 2,2′-bipyridine-4,4′-dicarboxylates of bile acid methyl esters, including the methyl desoxycholate derivative, were confirmed using ¹H and ¹³C NMR, as well as 2D PFG ¹H,¹³C HMQC experiments. researchgate.net Chemical shift assignments for the protons and carbons are made based on these experiments. researchgate.net The chemical shifts for sodium deoxycholate are available in databases, which can serve as a reference. chemicalbook.com
NMR is also uniquely suited to study molecular dynamics over a wide range of timescales. nih.govnih.gov Studies on deoxycholate have utilized NMR relaxation experiments to investigate the dynamics of methyl groups. utoronto.caacs.orgutoronto.ca Techniques like double quantum filtered NMR signals have been applied to deoxycholate to understand methyl group dynamics. utoronto.caacs.orgutoronto.ca These studies provide insights into the internal motions and conformational flexibility of the molecule.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Methyl desoxycholate |
| Deoxycholic acid |
| Sodium deoxycholate |
| Cholic acid |
| Methyl isocyanate |
| Xylose-lysine desoxycholate |
| Methyl litocholate 3 alpha-bromoacetate |
| Methyl deoxycholate 3a-bromoacetate |
| Methyl cholate (B1235396) 3 alpha-bromoacetate |
| Sodium 3-[(2-methyl-2-undecyl-1,3-dioxolan-4-yl)methoxyl]-1-propanesulfonate |
| Methyl lithocholate |
| Methyl chenodeoxycholate |
| Methyl cholate |
| Palmitic acid, methyl ester |
| Myristic acid, methyl ester |
| Linolenic acid |
| Linoleic acid |
| Tridecanoic acid methyl ester |
| Acetonitrile |
| Methanol |
| Formic acid |
| Isobutane |
| Methane |
| Ammonia |
| Chloroform |
| Methylene blue |
| Toluene |
| 2,2′-bipyridine-4,4′-dicarboxylic acid |
| 3α -(2,6-dichlorophenylcarboxy) bile acid methyl esters |
| Triphenyltin(IV) chloride |
| Monomethyl glutarate |
| Tris/HCl |
| Dithiothreitol (DTT) |
| Iodoacetamide (IAA) |
| Trifluoroacetic acid (TFA) |
Elucidation of Molecular Structure and Conformation
Determining the precise three-dimensional arrangement of atoms within the Methyl Desoxycholate molecule is crucial for understanding its function. Techniques like X-ray crystallography and advanced NMR spectroscopy are indispensable in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is another vital tool for structure elucidation in solution. egyankosh.ac.inkarary.edu.sd By analyzing the chemical shifts, coupling constants, and signal integrations in an NMR spectrum, researchers can piece together the connectivity of atoms within the molecule. egyankosh.ac.in Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), providing a more detailed structural map. libretexts.org For complex molecules like Methyl Desoxycholate, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often employed to establish correlations between different nuclei and unambiguously assign the full chemical structure.
Probing Molecular Interactions and Aggregation Behavior
Methyl Desoxycholate, like its parent compound deoxycholic acid, is known for its tendency to self-assemble into larger aggregates, such as micelles, in aqueous solutions. researchgate.net Understanding this aggregation behavior and how it interacts with other molecules is critical, particularly in contexts like drug delivery.
NMR spectroscopy is highly sensitive to changes in the chemical environment of a molecule, making it an excellent tool for studying aggregation. nmxresearch.com When molecules aggregate, changes in the NMR spectrum, such as shifts in resonance frequencies or broadening of signals, can be observed. nmxresearch.com These changes provide information about the critical micelle concentration (CMC), the size and shape of the aggregates, and the specific parts of the molecule involved in the aggregation process. nih.govresearchgate.net For instance, the chemical shifts of protons in different parts of the bile salt structure can indicate whether they are located in the hydrophobic interior or on the hydrophilic exterior of the micelle. nih.gov
The interaction of Methyl Desoxycholate with other molecules, often referred to as "guest" molecules, can also be effectively studied by NMR. By monitoring changes in the NMR spectrum of either the host (Methyl Desoxycholate) or the guest upon mixing, researchers can determine binding constants and identify the specific sites of interaction. researchgate.net This is crucial for understanding how Methyl Desoxycholate might encapsulate or interact with drug molecules.
Isotope-Labeled NMR for Mechanistic Insights
To gain deeper insights into the dynamic processes and mechanisms involving Methyl Desoxycholate, researchers often turn to isotope labeling. In this technique, certain atoms in the molecule are replaced with their heavier isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). unl.ptnih.gov
Isotope labeling is particularly powerful when combined with NMR spectroscopy. For example, selectively labeling the methyl groups of Methyl Desoxycholate with ¹³C allows for highly sensitive and resolved NMR experiments, even in large molecular complexes. researchgate.netresearchgate.net This is because the methyl groups often have favorable relaxation properties, leading to sharper NMR signals. nih.gov Such approaches, often termed "methyl-TROSY" spectroscopy, have been instrumental in studying the structure and dynamics of large proteins and can be applied to understand the behavior of Methyl Desoxycholate in complex environments. researchgate.net
Deuterium labeling, where hydrogen atoms are replaced by deuterium, is another valuable strategy. nih.gov Deuteration can simplify complex proton NMR spectra and is used to probe the dynamics of molecules. unl.pt By studying the relaxation of deuterium signals, information about the motion of specific parts of the Methyl Desoxycholate molecule can be obtained, providing a more detailed picture of its flexibility and conformational changes. nih.gov These mechanistic studies, sometimes involving the use of deuterated solvents, can help elucidate reaction pathways and intermolecular interactions. researchgate.net
Other Spectroscopic Techniques
While NMR is a central tool, a variety of other spectroscopic techniques provide complementary information about the structure and interactions of Methyl Desoxycholate.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the characteristic vibrations of chemical bonds within a molecule. edinst.com These techniques are highly sensitive to the molecular structure and can be used to identify functional groups and confirm the identity of a compound. spectroscopyonline.com
The IR spectrum of a molecule shows absorption bands at specific frequencies corresponding to its vibrational modes. For Methyl Desoxycholate, characteristic bands for the C-H bonds of the steroid nucleus and the methyl group, as well as the C=O and C-O bonds of the ester group, would be expected. dtu.dkresearchgate.net Changes in the position and intensity of these bands can provide information about intermolecular interactions, such as hydrogen bonding, and can be used to study the compound's solid-state polymorphism. americanpharmaceuticalreview.com
Raman spectroscopy provides complementary information to IR spectroscopy. spectroscopyonline.com The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations may be active in one technique but not the other. edinst.com This can be particularly useful for studying the vibrations of the non-polar parts of the molecule. The Raman spectrum of Methyl Desoxycholate would also show characteristic bands for its various functional groups. dtu.dk
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |
| O-H Stretch (if present) | 3200-3600 | IR, Raman |
| C-H Stretch (steroid & methyl) | 2800-3000 | IR, Raman |
| C=O Stretch (ester) | 1735-1750 | IR |
| C-O Stretch (ester) | 1000-1300 | IR |
| C-C Stretch (steroid skeleton) | 800-1200 | Raman |
| CH₂/CH₃ Bending | 1350-1470 | IR, Raman |
This table presents typical wavenumber ranges for key functional groups and is for illustrative purposes. Actual values for Methyl Desoxycholate would require experimental data.
Fluorescence Spectroscopy in Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and the microenvironment of fluorescent molecules. nih.gov While Methyl Desoxycholate itself is not fluorescent, it can be studied using fluorescent probes—molecules that exhibit changes in their fluorescence properties upon interacting with it. researchgate.netmdpi.com
This method is particularly useful for studying the aggregation behavior of Methyl Desoxycholate and its interaction with guest molecules. researchgate.netuvic.ca A fluorescent probe, such as pyrene (B120774) or a polymethine dye, is introduced into a solution of Methyl Desoxycholate. mdpi.comresearchgate.net As Methyl Desoxycholate forms micelles, the probe can partition into the hydrophobic core of these aggregates. This change in the microenvironment of the probe leads to alterations in its fluorescence spectrum, such as a shift in the emission wavelength or an increase in fluorescence intensity. beilstein-journals.orgmdpi.com
Computational Studies and Modeling of Methyl Desoxycholate
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a molecule like methyl desoxycholate interacts with a protein and how it behaves in a biological environment.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This is frequently used to predict the binding mode of a ligand, such as methyl desoxycholate, to the active site of a target protein. For instance, docking studies on bile acid methyl esters have been used to explore their potential as inhibitors of enzymes like aldo-keto reductase 1C2 (AKR1C2). researchgate.net In such studies, the methyl desoxycholate molecule is placed into the binding site of the protein in various computer-generated orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy scores indicating a more favorable binding mode. frontiersin.orgresearchgate.net
These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between methyl desoxycholate and specific amino acid residues within the binding pocket. For example, docking of deoxycholate (a closely related compound) into the binding site of cytochrome c oxidase revealed important hydrophobic interactions. nih.gov Similarly, for methyl desoxycholate, the methyl group of the ester could influence its orientation and interaction with hydrophobic residues, while the hydroxyl groups on the steroid nucleus can form hydrogen bonds. nih.govacs.org The results of docking studies are often presented in tables that summarize the predicted binding energies and key interacting residues.
Table 1: Example of Molecular Docking Data for a Bile Acid Derivative with a Target Protein
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| Methyl Desoxycholate Analog | -8.5 | Arg12, Phe45, Leu89 | Yes (with Arg12) |
| Reference Inhibitor | -9.2 | Arg12, Tyr56, Leu89 | Yes (with Arg12, Tyr56) |
This table is a representative example based on typical data from molecular docking studies and does not represent actual experimental values for methyl desoxycholate.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of methyl desoxycholate and its aggregation behavior over time. researchgate.net These simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility and stability of the molecule and its complexes. researchgate.netijbiotech.com
MD simulations can be used to study how methyl desoxycholate behaves in an aqueous environment, predicting its tendency to form aggregates or micelles. researchgate.net This is particularly relevant for bile acid derivatives, which are known for their amphipathic nature and ability to self-assemble. acs.org The simulations can reveal the structural arrangements within these aggregates and the critical concentrations at which they form. researchgate.net Furthermore, when methyl desoxycholate is bound to a protein, MD simulations can show how the protein's conformation changes in response to the ligand binding, which can be crucial for its biological function or inhibition. elifesciences.orgbiorxiv.org The stability of the predicted binding pose from docking can also be validated through MD simulations by observing if the ligand remains stably bound within the active site over the simulation time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR and 3D-QSAR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eajournals.orgnih.gov
QSAR studies on bile acid derivatives have been successfully used to develop predictive models for their biological activities. nih.govnih.gov In a typical QSAR study, a dataset of methyl desoxycholate analogs with known activities is used. mdpi.com Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each analog. ugm.ac.idresearchgate.net Statistical methods, such as multiple linear regression, are then employed to build an equation that correlates these descriptors with the observed biological activity. ugm.ac.id
For example, a QSAR model for a set of bile acid derivatives might look like: pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Surface Area)
Such a model, once validated, can be used to predict the activity of new, unsynthesized methyl desoxycholate analogs, thereby prioritizing the synthesis of the most promising compounds. mdpi.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the three-dimensional properties of the molecules. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, and hydrophobic fields would likely increase or decrease biological activity. mdpi.com
For methyl desoxycholate and its analogs, a 3D-QSAR study could reveal that:
Steric bulk: A bulky substituent at a specific position on the steroid nucleus might be favorable for activity, as indicated by a green contour map in that region.
Electrostatic properties: A region where a positive charge is favored would be highlighted by a blue contour map, suggesting that introducing a positively charged group there could enhance binding. Conversely, a red contour map would indicate a region where negative charge is preferred.
These insights are invaluable for the rational design of new derivatives with improved potency and selectivity. nih.govresearchgate.net For instance, a 3D-QSAR model for bile acid transport inhibitors identified key features for interaction, including a hydrogen bond donor, a hydrogen bond acceptor, and three hydrophobic regions. nih.govmdpi.com
Table 2: Key Structural Features for Activity of Bile Acid Analogs from a Hypothetical 3D-QSAR Study
| Structural Feature | Position on Steroid Nucleus | Desired Property for Increased Activity |
| Hydroxyl Group | C3 | Hydrogen Bond Donor |
| Side Chain | C24 | Negative Charge/Hydrogen Bond Acceptor |
| Steroid Ring D | - | Hydrophobic Bulk |
This table is a representative example based on typical findings from 3D-QSAR studies on bile acids.
In Silico Prediction of Metabolic Pathways and Enzyme Function
Computational tools can predict the metabolic fate of a compound like methyl desoxycholate, providing insights into its potential biotransformation and the enzymes involved. researchgate.netpensoft.net
In silico metabolism prediction tools use either knowledge-based systems, which contain rules derived from known metabolic reactions, or machine learning models trained on large datasets of metabolic data. pensoft.netnih.govpensoft.net For methyl desoxycholate, these tools would likely predict that the ester bond is susceptible to hydrolysis by esterase enzymes, yielding deoxycholic acid and methanol (B129727). Further metabolism would then follow the known pathways for deoxycholic acid, which include hydroxylation by cytochrome P450 enzymes and conjugation with amino acids like glycine (B1666218) or taurine. nih.gov
These predictive models can identify the most probable sites of metabolism on the molecule, often referred to as "soft spots." pensoft.net By predicting the metabolites that might be formed, these in silico approaches help in designing experiments to confirm the metabolic pathways and can provide an early indication of whether a compound might be converted into active or inactive metabolites. nih.gov Computational methods can also be used to model the interaction of methyl desoxycholate with specific metabolic enzymes, predicting which isoforms are most likely to be responsible for its biotransformation. scirp.org
Data Mining and Cheminformatics Approaches in Bile Acid Ester Research
Data mining and cheminformatics have emerged as indispensable tools in the study of bile acid esters, including methyl desoxycholate. These computational approaches enable researchers to extract meaningful patterns from large datasets, predict biological activities, and guide the synthesis of new derivatives with desired properties.
A primary application of these techniques is in Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical correlation between the structural or physicochemical properties of a group of molecules and their biological activity. For bile acid derivatives, QSAR models have been instrumental in understanding how modifications to the steroid nucleus or the ester group influence their interaction with biological targets like transporters and receptors. frontiersin.orgnih.gov For instance, QSAR models have predicted that linking a drug to the C3 position of a bile acid is most effective for recognition by hepatocyte and ileal enterocyte membrane transporters. frontiersin.org
The development of a reliable 3D-QSAR pharmacophore model for the intestinal Na+/bile acid cotransporter involved a training set of 17 inhibitors, leading to a model characterized by one hydrogen bond donor, one hydrogen bond acceptor, and three hydrophobic features. nih.gov Such models are crucial for designing new, potent, and selective agonists for receptors like TGR5, a key regulator of metabolism. nih.gov Studies have shown that very high external prediction accuracy can be achieved for the Apical Sodium-Dependent Bile Acid Transporter (ASBT), likely due to the limited structural diversity of its substrates, which are often bile acid derivatives. scispace.com
Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. In the context of bile acid esters, this involves analyzing molecular descriptors—numerical values that characterize the topology, geometry, or electronic properties of a molecule. researchgate.net These descriptors are the foundation of QSAR models and help in classifying compounds and predicting their behavior. researchgate.net For example, computational methods can predict the hydrophobic/hydrophilic balance of bile salts, a key factor in their biological function. nih.gov This balance can be intentionally modified by attaching different substituents to enhance or reduce hydrophobicity. nih.gov
Data mining techniques, such as those used in metabolomics, leverage high-resolution mass spectrometry (HRMS) to analyze complex biological samples. researchgate.netacs.org These methods can identify and quantify a wide array of bile acid species and their metabolites, including esters. acs.orgnih.gov Advanced data-mining strategies like suspect screening, mass defect filtering, and the use of molecular networks help to identify novel or unexpected bile acid derivatives in complex mixtures. researchgate.net This approach has led to the identification of microbially conjugated bile acids where non-canonical amino acids are attached to free bile acids by gut bacteria. nih.gov
The integration of data mining with computational modeling allows for virtual screening of compound libraries to identify potential inhibitors or ligands for specific targets. researchgate.net In one study, a virtual screen of a natural product library identified bile acids as potential inhibitors of the AKR1C2 enzyme, an observation that was subsequently confirmed by experimental assays. researchgate.net Molecular dynamics simulations further explored the interactions between a bile acid methyl ester and the enzyme's active site. researchgate.net
Below is a table summarizing various computational approaches and their applications in bile acid ester research.
| Computational Approach | Application in Bile Acid Ester Research | Key Findings/Examples |
| 3D-QSAR | Predicting the binding affinity of bile acid derivatives to transporters and receptors. nih.govnih.gov | A pharmacophore model for the ileal Na+/bile acid cotransporter was developed, identifying key binding features. nih.gov |
| Pharmacophore Mapping | Identifying essential structural features for biological activity. researchgate.net | Used to suggest the inhibitory action of compounds on the Cholesteryl Ester Transfer Protein (CETP). researchgate.net |
| Molecular Docking | Simulating the interaction between bile acid esters and protein targets. researchgate.neteuropeanreview.org | Predicted binding of bile acid derivatives to the BK(Ca) ion channel and AKR1C2 enzyme. researchgate.neteuropeanreview.org |
| Molecular Dynamics | Studying the stability and dynamics of ligand-protein complexes over time. researchgate.net | Explored the interactions between a bile acid methyl ester and the AKR1C2 active site. researchgate.net |
| Data Mining (Metabolomics) | Identifying and quantifying bile acids and their derivatives in biological samples. acs.orgresearchgate.net | UPLC-MS/MS methods can profile numerous bile acid species, including esters and other conjugates. acs.orgnih.gov |
| Cheminformatics (Descriptor Analysis) | Correlating physicochemical properties with biological function. nih.govmdpi.com | Used to calculate and analyze ADME (Adsorption, Distribution, Metabolism, and Excretion) properties of bile acid derivatives. mdpi.com |
These computational strategies provide a powerful framework for advancing our understanding of methyl desoxycholate and other bile acid esters, accelerating the discovery of new therapeutic agents and biological probes. mdpi.comresearchgate.net
Chemical Biology Applications of Methyl Desoxycholate
Methyl Desoxycholate as a Tool for Studying Protein Function and Dynamics
The study of protein dynamics is essential for understanding biological function, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing molecular motions across a wide range of timescales. nih.gov The methyl group (-CH3) in methyl desoxycholate provides a sensitive spectroscopic probe for investigating the structure and dynamics of proteins, particularly those that are difficult to study in their native environments, such as membrane proteins. nih.gov
Methyl groups are advantageous for NMR studies of large proteins and protein complexes because their rapid rotation leads to sharper signals and reduced relaxation rates, which helps to overcome the signal broadening issues typically associated with large macromolecules. nih.gov By incorporating methyl-protonated precursors in highly deuterated samples, researchers can obtain high-quality spectra that report on the dynamics at specific sites. In the context of methyl desoxycholate, its methyl group can be used to study the interactions and dynamics within protein-micelle complexes. When a protein is solubilized in micelles formed by methyl desoxycholate, the dynamics of the detergent's methyl group can be monitored using NMR relaxation experiments. nih.gov
These experiments can provide detailed information on:
Local Mobility: Changes in the relaxation parameters of the methyl group can indicate the degree of motional restriction it experiences upon binding to a protein surface, offering insights into the protein-detergent interface.
Conformational Exchange: NMR techniques like relaxation dispersion can probe slower, microsecond-to-millisecond timescale motions that are often linked to protein function, such as conformational changes upon ligand binding or allosteric regulation. nih.gov
A key study demonstrated the use of double quantum filtered NMR signals to probe the dynamics of the parent compound, deoxycholate, highlighting the utility of its methyl groups as dynamic reporters. This approach is directly applicable to methyl desoxycholate, where the esterified methyl group serves as an additional, sensitive probe to characterize the behavior of proteins within a detergent environment, thereby elucidating the relationship between structure, dynamics, and function. chemrxiv.org
Development of Fluorescent and Affinity Probes based on the Methyl Desoxycholate Scaffold
The rigid, polycyclic structure of methyl desoxycholate makes it an attractive scaffold for the design of chemical probes. By chemically modifying the steroid backbone, it is possible to attach reporter groups, such as fluorophores or affinity tags, creating tools for detecting and isolating specific biomolecules.
Fluorescent Probes: While specific fluorescent probes built directly onto a methyl desoxycholate scaffold are not extensively documented, the principle is well-established with related molecules. For instance, the interaction of various fluorescent dyes with sodium deoxycholate micelles has been studied to understand binding events and environmental sensitivity. researchgate.net A methyl desoxycholate scaffold could be functionalized to covalently attach a fluorophore. Such a probe could be used to:
Monitor interactions with proteins that bind bile acids.
Study the formation and properties of micelles.
Investigate the solubilization of membranes by observing changes in the fluorophore's emission spectrum, which is often sensitive to the polarity of its microenvironment.
The use of sodium deoxycholate in micellar electrokinetic capillary chromatography has been combined with laser-induced fluorescence detection for the analysis of fluorescently labeled phospholipids, demonstrating the compatibility of the deoxycholate structure with fluorescence-based techniques. nih.gov
Affinity Probes: Affinity probes are designed to specifically bind to a target molecule, enabling its purification and identification. researchgate.net A methyl desoxycholate molecule could be functionalized with a reactive group (for covalent binding) or an enrichment handle like biotin (B1667282). researchgate.net This would create a molecule capable of pulling down its binding partners from a complex biological mixture, such as a cell lysate. nih.gov This strategy could be employed to:
Identify Bile Acid Receptors: Identify and isolate unknown proteins that specifically interact with bile acids.
Profile Enzyme Activity: Design probes that act as substrates for enzymes involved in bile acid metabolism.
Study Protein-Protein Interactions: Investigate interactions that are mediated or modulated by bile acids. nih.gov
The development of such probes would involve synthesizing an analogue of methyl desoxycholate that possesses a tag for enrichment while ensuring that the modification does not significantly alter its binding properties. nih.gov
Applications in Investigating Membrane Processes and Surfactant Science
Methyl desoxycholate, as a derivative of a bile acid, is an anionic, biological surfactant. Its amphiphilic properties are central to its use in membrane biology and surfactant science. It is particularly valuable for the extraction and solubilization of integral membrane proteins from their native lipid bilayer environment. nih.govnih.gov
The process of solubilization involves the detergent molecules partitioning into the cell membrane. As the concentration increases, the bilayer is disrupted, and membrane components are incorporated into micelles composed of detergent, protein, and lipids. A critical parameter governing this process is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles. youtube.com Sodium deoxycholate, the parent compound, is known to be effective for solubilizing membrane proteins. nih.gov The addition of a methyl group in methyl desoxycholate modifies its hydrophobicity, which can influence its CMC and solubilizing efficacy for specific proteins.
The table below compares the CMC of sodium deoxycholate with other detergents commonly used in membrane protein studies.
| Detergent | Type | CMC (mM) | Micelle Molecular Weight (kDa) |
| Sodium Deoxycholate | Anionic, Steroid-based | 2-6 | 1.7 - 4.2 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.17 | 50 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | 0.01 | ~91 |
| C12E8 | Non-ionic | 0.09 | ~66 |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.1 | 18 |
| (Data compiled from multiple sources) youtube.commdpi.com |
Furthermore, methyl desoxycholate can form mixed micelles with other surfactants or lipids. mdpi.comresearchgate.net The study of these mixed systems is crucial for understanding how different amphiphiles interact and for developing optimal detergent systems for stabilizing membrane proteins in a near-native conformation for structural and functional studies. acs.org The ability to fine-tune the properties of the micelle by mixing detergents makes methyl desoxycholate a versatile component in the toolkit for membrane biochemists.
Utilization in Enzyme Immobilization and Bioreactor Design
Enzyme immobilization is the process of confining enzymes onto or within an insoluble support material. This technique enhances enzyme stability, allows for easy separation from the product, and enables continuous operation in bioreactors. nih.govrsc.org While methyl desoxycholate is not a conventional support material, its properties lend it to specialized applications in bioreactor systems, particularly those involving hydrophobic substrates.
A significant application is seen in interface bioreactors. An anaerobic interface bioreactor was successfully used for the microbial reduction of methyl 7-ketolithocholate to produce methyl ursodeoxycholate. nih.gov In this system, the substrate (methyl 7-ketolithocholate) is dissolved in an organic solvent (dihexyl ether) that is immiscible with the aqueous medium containing the microorganisms. The bioreactor design allows the bioconversion to occur at the interface between the two phases. This setup is highly effective for transforming water-insoluble compounds like bile acid esters, as it overcomes the low solubility of the substrate and alleviates potential toxicity of the bile acids to the microbes. nih.govresearchgate.net
The principle of enzyme entrapment is another area where bile acid derivatives could be relevant. Entrapment involves physically trapping enzymes within the porous matrix of a gel or fiber. rsc.orgresearchgate.net Bile salt derivatives are known to form gels under certain conditions. This suggests the potential for using methyl desoxycholate as a component in a hydrogel matrix for enzyme entrapment. The amphiphilic nature of the matrix could provide a favorable microenvironment for certain enzymes, particularly lipases, which are active at interfaces. mdpi.com While direct use of methyl desoxycholate for creating immobilization supports is not widely reported, its application in specialized bioreactor configurations for modifying hydrophobic steroids demonstrates its utility in bioprocess engineering. csic.es
Structure Activity Relationship Sar Studies of Methyl Desoxycholate and Its Analogues Non Clinical Focus
Impact of Steroidal Nucleus Modifications on Molecular Activity
The steroidal nucleus, a rigid framework of four fused rings, provides the basic architecture for bile acids. Alterations to this core structure, particularly concerning the hydroxyl groups and the ring system itself, have profound effects on the molecule's activity.
Research has shown that for naturally occurring bile acids, an inverse relationship exists between the number of hydroxyl groups and the magnitude of their induced increase in the activity of certain ion channels, such as the large conductance Ca2+-activated K+ (BKCa) channel. rupress.org Modifications at the C-3 and C-7 positions have been a significant focus of SAR studies. For instance, studies on bile acid transporters like the apical sodium-dependent bile acid transporter (ASBT) and the Na+-taurocholate cotransporting polypeptide (NTCP) revealed that while a range of substituents at the C-3 and C-7 positions are tolerated for binding, major modifications at the C-7 position often result in analogues that are not actively transported. nih.gov Conversely, a modification at the C-3 position that is not tolerated at C-7 can still permit transport, highlighting the relative unacceptability of C-7 modifications for transport by ASBT and NTCP. nih.gov
The orientation of the hydroxyl groups (α or β) is also crucial. For example, the 7β-epimers of certain bile acid alcohols were found to be inactive in activating the farnesoid X receptor (FXR), whereas their 7α-counterparts were active. researchgate.net This indicates that the specific spatial arrangement of the hydroxyl group is essential for ligand activity. Similarly, hydroxyl epimers of deoxycholic acid showed decreased activity compared to the parent molecule, suggesting a negative impact of 3β- or 12β-hydroxyl groups on FXR activation. researchgate.net The substitution of hydroxyl groups with oxo groups has also been explored, with studies showing that both hydrogen bond formation and hydrophobic association weaken with an increasing number of hydroxyl groups and with increasing oxo-substitution. researchgate.net
| Modification | Impact on Molecular Activity | Example System | Reference |
|---|---|---|---|
| Increased number of -OH groups | Inversely related to the increase in BKCa channel activity. | Natural bile acids | rupress.org |
| Major C-7 modifications | Analogues not actively transported by ASBT and NTCP. | Bile acid analogues | nih.gov |
| 7β-epimers of bile acid alcohols | Inactive in FXR activation. | FXR activation assays | researchgate.net |
| 3β- or 12β-hydroxyl groups | Decreased FXR activation compared to deoxycholic acid. | FXR activation assays | researchgate.net |
| Substitution with oxo groups | Weakened H-bond formation and hydrophobic association. | Bile acid derivatives | researchgate.net |
Studies have explored various modifications, such as the introduction of aza-bile acids, where a nitrogen atom replaces a carbon in the ring system. For example, the synthesis of an A-ring 3-aza-bile acid from chenodeoxycholic acid has been reported. wgtn.ac.nz Such modifications can lead to novel molecular scaffolds with potentially different biological activities. Other research has focused on creating novel spiro-bile acid motifs and tetrahydrofuran (B95107) bile acid products through skeletal rearrangements. wgtn.ac.nz These alterations to the core ring structure demonstrate the potential to generate diverse chemical entities with unique properties. Furthermore, the introduction of double bonds within the steroid nucleus can also impact physiological activity; in some cases, the presence of a double bond adjacent to a ketone is essential for activity, and its removal abolishes it. nobelprize.org
| Ring System Modification | Consequence | Example | Reference |
|---|---|---|---|
| A/B ring fusion | Affects overall molecular shape (bent vs. planar). | cis-fused (5β) vs. trans-fused (5α, allo) | frontiersin.org |
| Introduction of heteroatoms | Creates novel molecular scaffolds. | A-ring 3-aza-bile acid | wgtn.ac.nz |
| Skeletal rearrangements | Formation of new ring structures. | Spiro-bile acid motifs | wgtn.ac.nz |
| Introduction of a double bond | Can be essential for physiological activity. | Double bond adjacent to a ketone | nobelprize.org |
Influence of Ester Moiety Variations on Biochemical Interactions
The esterification of the carboxylic acid side chain of a bile acid, as in methyl desoxycholate, introduces another point of potential modification that can significantly influence its biochemical interactions. Variations in the length, branching, and substitution of the ester's alkyl chain can alter the molecule's physicochemical properties and its interactions with biological systems.
The length and branching of the alkyl chain of the ester group can modulate the molecule's lipophilicity and its ability to participate in hydrophobic interactions. Studies on bile acid amides have shown that the length and shape of the side chain are key features for their gelation properties. researchgate.net For instance, a majority of gel systems were formed from bile acid derivatives with hexyl side chains, whereas the cyclohexyl group was found to be a poor gelation moiety, indicating that the spatial demand of the side chain is critical. researchgate.net
In the context of bile acid sequestrants, the length of the alkyl substituent on polymeric structures has been shown to influence the binding process. An increase in the length of the alkyl substituent can enhance the binding of bile salts. mdpi.com For example, the ability of certain amphiphilic polyammonium hydrogels to retain bile salts increased with the augmentation of chain lengths from C8 to C12. mdpi.com Furthermore, research on side-chain modified hyodeoxycholic acid derivatives revealed that the position of a methyl group on the side chain can affect the molecule's ability to form micelles. mdpi.com Specifically, (R)-epimers with a methyl group tended to form micelles better than their (S)-epimer counterparts, a phenomenon attributed to the orientation of the carboxy group relative to the hydrophobic face of the molecule. mdpi.com
| Alkyl Chain Variation | Influence on Biochemical Interaction | Example System | Reference |
|---|---|---|---|
| Increased chain length (C8 to C12) | Increased bile salt retention. | Amphiphilic polyammonium hydrogels | mdpi.com |
| Hexyl vs. Cyclohexyl side chain | Hexyl group promotes gelation, while cyclohexyl is poor. | Bile acid amides | researchgate.net |
| Methyl group position on side chain | Affects micelle formation. | Hyodeoxycholic acid derivatives | mdpi.com |
Introducing various substituents onto the ester group provides another avenue for modifying the properties of methyl desoxycholate analogues. These substitutions can range from simple alkyl groups to more complex functional moieties, each imparting unique characteristics to the molecule. For example, replacing the free carboxyl group in cholic acid with a relatively nonpolar methyl ester or a polar primary hydroxyl group did not abolish the ability of the molecule to increase BKCa channel activity, indicating that a negative charge on the side chain is not a strict requirement for this particular function. rupress.org
More complex substitutions, such as the introduction of aromatic rings or other functional groups, can also have a significant impact. The synthesis of bile acid dimers connected by a 1,2,3-triazole ring, formed from propynoyl esters of bile acids and azide (B81097) derivatives, has been reported, leading to new molecular architectures. acs.org Furthermore, the esterification of rosmarinic acid with lipophilic groups was shown to enhance its capacity to protect cells from oxidative stress, suggesting that increasing lipophilicity through esterification can improve cellular uptake and biological activity. nih.gov The nature of the substituents can also influence hemolytic activity; structural modifications of formyl and acetyl bile acid derivatives to form new propargyl esters and indole (B1671886) bioconjugates have been shown to reduce their hemolytic activity. acs.org
Stereochemical Influences on Molecular Recognition and Function
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition and biological function. solubilityofthings.com In the context of methyl desoxycholate and its analogues, the specific spatial orientation of substituents on both the steroidal nucleus and the side chain can have a profound impact on their activity.
The chiral centers within the bile acid structure mean that even subtle changes in stereochemistry can lead to significant differences in how the molecule interacts with its biological targets, such as enzymes and receptors. researchgate.net For example, the stereochemistry at the C-3, C-7, and C-12 positions, which dictates the α or β orientation of the hydroxyl groups, is a critical factor in determining the molecule's biological profile. As mentioned previously, the 7β-epimers of certain bile acid alcohols are inactive as FXR agonists, while the 7α-epimers are active, clearly demonstrating the importance of stereochemical configuration at this position. researchgate.net
Correlation of Structural Features with Specific Molecular Interactions (e.g., protein binding, micelle formation)
The specific molecular interactions of methyl desoxycholate and its analogues, such as protein binding and micelle formation, are intrinsically linked to their amphiphilic molecular structure. This structure is characterized by a rigid steroidal backbone with a hydrophobic convex β-face, where the angular methyl groups are located, and a more polar, concave α-face, which typically bears hydroxyl groups. The nature and configuration of the side chain further refine these interactions.
Micelle Formation
The aggregation of bile acid derivatives like methyl desoxycholate into micelles is a critical physicochemical property driven by their need to minimize the unfavorable interaction between their hydrophobic surfaces and the aqueous environment.
Mechanism of Aggregation: The formation of micelles is not a simple, single-step process. Research on the parent compound, sodium deoxycholate (NaDC), indicates a stepwise aggregation mechanism. researchgate.net Initially, a small number of monomers (2 to 9) associate through hydrophobic interactions between their β-faces, particularly involving the two angular methyl groups, to form "primary micelles". researchgate.net As the concentration increases, these primary micelles can further assemble into larger "secondary micelles". researchgate.netnih.gov This process is driven by the hydrophobic effect, where water molecules are released from the hydration layer of the hydrophobic steroid skeleton, leading to a favorable increase in entropy. mdpi.com
Structural Influences on Micellization: The critical micellar concentration (CMC), the concentration at which micelles begin to form, is highly sensitive to the molecule's structure.
Alkyl Group Introduction: Introducing an alkyl group onto the steroid skeleton, for instance at the C7 position, enhances the hydrophobicity of the molecule. This modification effectively decreases the CMC, with the effect being more pronounced as the length of the alkyl chain increases. mdpi.com This demonstrates that increasing the size of the hydrophobic domain promotes micelle formation.
The following table illustrates the impact of structural differences on the critical micellar concentration of various bile acid analogues.
| Compound Name | Number of OH Groups | Side Chain | Key Structural Difference | Approx. CMC (mM) |
| Sodium Cholate (B1235396) | 3 (C3, C7, C12) | Carboxylate | Trihydroxy | 10-16 researchgate.netmdpi.com |
| Sodium Deoxycholate | 2 (C3, C12) | Carboxylate | Dihydroxy | 2-6 researchgate.net |
| Sodium Ursodeoxycholate | 2 (C3, C7) | Carboxylate | Epimer of CDCA (7β-OH) | ~10.5 researchgate.net |
| Sodium Chenodeoxycholate | 2 (C3, C7) | Carboxylate | Dihydroxy | Not specified |
| 7-Oxodeoxycholic acid | 1 (C3), 1 Oxo (C7) | Carboxylate | C7-OH replaced by Oxo | 40-45 nih.gov |
This table presents approximate CMC values from various studies; exact values can vary with experimental conditions (temperature, pH, ionic strength).
Protein Binding
The interaction of methyl desoxycholate and its analogues with proteins is fundamental to their biological transport and their utility in biochemical applications, such as the solubilization of membrane proteins.
Nature of Binding: Unlike harsh ionic detergents (e.g., sodium dodecyl sulfate) that cooperatively bind to proteins in large amounts and cause denaturation, deoxycholate and its derivatives exhibit a different binding profile. They typically bind to a limited number of high-affinity sites on proteins like serum albumin. researchgate.net This non-cooperative binding is attributed to their relatively low CMC. The monomeric concentration required for the cooperative binding that leads to denaturation cannot be reached because the molecules self-aggregate into micelles first. researchgate.net This property allows deoxycholates to solubilize membrane proteins while often preserving their native or near-native conformation. researchgate.net
Structural Determinants of Protein Interaction: The binding affinity and specificity are dictated by the molecule's structural features.
Hydrophobicity and Steric Hindrance: The hydrophobic β-face of the steroid nucleus is a key determinant for binding to hydrophobic pockets on proteins. Studies investigating the binding of various steroidal compounds to Human Serum Albumin (HSA) have shown that structural variations, which create spatial steric hindrance, are responsible for differences in binding interactions. researchgate.net
Planar Polarity: The distinct separation of polar (hydroxyl groups) and non-polar (methyl groups on the steroid backbone) faces is crucial. Analogues with diminished planar polarity, such as those where hydroxyl groups are located on both faces of the steroid plane, show reduced interaction with certain proteins like the BKCa channel. nih.gov
Side Chain: The carboxyl group of bile acids can form hydrogen bonds with amino acid residues like GLY333 in certain ion channels. europeanreview.org Esterification to methyl desoxycholate would block this specific hydrogen-bonding capability but could enhance hydrophobic interactions due to the added methyl group.
Specific Residue Interactions: Molecular docking studies have helped to identify specific amino acid residues in protein binding pockets that interact with bile acids. For example, residues such as Tyrosine (TYR), Glutamic acid (GLU), and Glycine (B1666218) (GLY) have been implicated in the binding of deoxycholic acid to certain ion channels. europeanreview.org
The table below summarizes findings on the interaction of different bile acids with proteins, highlighting the structure-activity relationships.
| Compound Name | Key Structural Features | Observed Protein Interaction | Inferred Role of Structure |
| Deoxycholate | Dihydroxy (C3, C12), Carboxylate side chain | Binds to high-affinity sites on serum albumin without causing denaturation. researchgate.net | Amphiphilic nature and low CMC prevent cooperative, denaturing binding. researchgate.net |
| Lithocholic acid | Monohydroxy (C3) | Shows the greatest increase in BKCa channel activity among natural bile acids. nih.gov | Highest hydrophobicity (fewest OH groups) enhances interaction with the channel. nih.gov |
| Cholic acid | Trihydroxy (C3, C7, C12) | Shows a lesser effect on BKCa channel activity compared to deoxycholic acid. nih.gov | Increased number of hydroxyl groups decreases hydrophobicity and reduces interaction. nih.gov |
| Methyl Deoxycholate | Dihydroxy (C3, C12), Methyl ester side chain | Used to solubilize membrane proteins. nih.gov | Increased hydrophobicity from the methyl ester group can influence binding to hydrophobic domains of proteins. |
Future Directions and Emerging Research Areas
Integration of Multi-Omics Data for Comprehensive Understanding
The study of methyl desoxycholate, a modified secondary bile acid, is increasingly benefiting from the integration of multi-omics data, which combines information from genomics, transcriptomics, proteomics, and metabolomics. This comprehensive approach provides a more holistic view of the complex biological systems influenced by methyl desoxycholate. nih.govmixomics.orgfrontlinegenomics.com By analyzing these different molecular layers together, researchers can uncover intricate relationships and regulatory networks that would be missed by single-omic studies alone. frontlinegenomics.com
Multi-omics approaches are particularly valuable in understanding the role of the gut microbiome in health and disease. mdpi.com The gut microbiota plays a crucial role in the metabolism of bile acids, including the formation of secondary bile acids like deoxycholic acid, the precursor to methyl desoxycholate. google.commdpi.com Integrated analyses of the gut microbiome and metabolome help to elucidate the interactions between specific microbial species and the production of various bile acid derivatives. frontiersin.org This can reveal how changes in the gut microbial ecosystem, such as those seen in inflammatory bowel disease, can alter the bile acid pool and potentially impact host physiology. nih.gov
Several computational frameworks and tools have been developed to facilitate the integration of multi-omics datasets. embopress.orgfrontiersin.org Methods like Multi-Omics Factor Analysis (MOFA) can identify the principal sources of variation within and across different omics layers, helping to disentangle complex biological heterogeneity. embopress.org These tools are essential for managing the large and diverse datasets generated by multi-omics studies and for extracting meaningful biological insights. frontlinegenomics.com The application of these integrative strategies is advancing our understanding of how methyl desoxycholate and other bile acids are involved in various physiological and pathological processes.
Interactive Data Table: Examples of Multi-Omics Integration in Bile Acid Research
| Research Focus | Omics Layers Integrated | Key Findings Related to Bile Acids |
| Inflammatory Bowel Disease (IBD) | Metagenomics, Metatranscriptomics, Metabolomics | Altered gut microbiome in IBD leads to reduced levels of secondary bile acids like deoxycholate. nih.gov |
| Colorectal Cancer | Metabolomics, Gene Expression | A methyl donor-deficient diet was associated with reduced levels of deoxycholic acid and other secondary bile acids. nih.govresearchgate.net |
| Gut Microbiome and Physical Performance | 16S rRNA Sequencing, Metabolomics | Differences in gut microbiota and fecal metabolites, including those related to bile acid metabolism, are associated with physical performance. frontiersin.org |
| Triple Negative Breast Cancer | DNA Methylation, RNAseq, Proteomics, Phosphoproteomics, Histone PTMs | Integrated analysis identified key regulatory features in cancer-related pathways, with deoxycholate used in experimental buffers. researchgate.net |
Advanced Computational and Artificial Intelligence Approaches in Methyl Desoxycholate Research
The fields of computational chemistry and artificial intelligence (AI) are providing powerful new tools for investigating the properties and functions of molecules like methyl desoxycholate. researchgate.net These advanced approaches are accelerating the pace of discovery in areas ranging from predicting molecular interactions to identifying potential therapeutic applications. mdpi.comnih.gov
Machine learning (ML), a subset of AI, is being increasingly used to analyze complex biological data. scienceopen.com For instance, ML models can be trained on large datasets of tandem mass spectrometry data to predict the subclass of lipids, including bile acids. nih.govresearchgate.net This can enhance the accuracy and efficiency of lipidomics studies, which are crucial for understanding the metabolic roles of methyl desoxycholate. nih.gov ML algorithms are also being employed to differentiate between various types of animal bile based on their chemical markers, a task that has implications for quality control in natural medicine. frontiersin.org
Computer-aided drug design (CADD) and virtual screening are other computational techniques that are being applied to bile acid research. nih.govbaselius.ac.in These methods use computer simulations to predict how a molecule like methyl desoxycholate might interact with specific protein targets in the body. mdpi.com This can help to identify potential new biological roles and therapeutic applications for bile acid derivatives. The integration of AI with these computational approaches holds the promise of revolutionizing drug discovery and development by making the process faster and more efficient. nih.gov
Interactive Data Table: Applications of Computational and AI Methods in Bile Acid Research
| Application Area | Computational/AI Technique | Specific Use in Relation to Bile Acids |
| Lipid Subclass Prediction | Machine Learning (MS2Lipid) | Predicts lipid subclasses from tandem mass spectrometry data, including bile acids. nih.govresearchgate.net |
| Differentiating Animal Biles | Machine Learning (SVM, NCA) | Identifies key bile acid markers to distinguish between bile from different animal sources. frontiersin.org |
| Drug Discovery | Artificial Intelligence, Virtual Screening | Predicts drug-target interactions and binding affinities for molecules like bile acids. mdpi.com |
| Understanding Disease Mechanisms | Data Mining, Machine Learning | Integrates multi-omics data to identify genes and pathways, including those related to bile acid metabolism, in diseases like Fetal Growth Restriction. frontiersin.org |
Bioengineering and Synthetic Biology Applications
Bioengineering and synthetic biology are emerging fields that offer exciting possibilities for manipulating and harnessing biological systems for new purposes. nih.govencyclopedia.pub These disciplines are beginning to be applied to the study and production of bile acids, including derivatives like methyl desoxycholate.
Synthetic biology involves the design and construction of new biological parts, devices, and systems. encyclopedia.pub This could include engineering microorganisms to produce specific bile acids or their derivatives. cbd.int For example, researchers are exploring the use of genetically engineered bacteria for therapeutic purposes, which could potentially be designed to modulate the composition of bile acids in the gut. hudsonlabautomation.com The development of synthetic gene networks and circuits allows for precise control over metabolic pathways, opening the door to the customized production of complex molecules. hudsonlabautomation.com
The physical and chemical properties of bile acids also make them interesting candidates for bioengineering applications. Deoxycholic acid, for instance, is a naturally occurring surfactant that can be used to create emulsions. mdpi.com By combining deoxycholic acid with other materials, such as layered double hydroxides, its emulsifying properties can be enhanced. mdpi.com Such bio-inspired materials could have applications in drug delivery and other areas. The ability to modify the structure of bile acids, such as through the addition of a methyl group to create methyl desoxycholate, provides a way to fine-tune their properties for specific applications. researchgate.net
Interactive Data Table: Bioengineering and Synthetic Biology in the Context of Bile Acids
| Application Area | Bioengineering/Synthetic Biology Approach | Relevance to Methyl Desoxycholate and Other Bile Acids |
| Therapeutic Production | Genetically Engineered Microorganisms | Potential to produce specific bile acid derivatives for therapeutic use. hudsonlabautomation.com |
| Drug Delivery | Enhanced Emulsification | Deoxycholic acid's surfactant properties can be engineered for use in drug delivery systems. mdpi.com |
| Metabolic Engineering | Synthetic Gene Circuits | Design of metabolic pathways to produce novel or modified bile acids. hudsonlabautomation.com |
| Improved Therapeutics | Chemical Modification | Structural modifications, like methylation, can alter the biological activity and stability of bile acids. researchgate.net |
Exploration of Novel Biochemical Roles and Interactions
Research into the biochemical roles of methyl desoxycholate and other secondary bile acids is continually uncovering new and unexpected functions. Beyond their well-known role in fat digestion, bile acids are now recognized as important signaling molecules that can interact with a variety of cellular receptors and influence numerous biological processes. mdpi.comconicet.gov.ar
One area of active investigation is the interaction of bile acids with cell surface receptors. mdpi.comnih.gov These interactions can trigger intracellular signaling cascades that affect cell growth, proliferation, and other functions. conicet.gov.armolbiolcell.org For example, deoxycholic acid has been shown to activate the β-catenin signaling pathway in colon cancer cells, which can promote tumor growth and invasiveness. molbiolcell.org Understanding how the methylation of deoxycholic acid affects its interaction with these receptors is a key area for future research.
The interaction of bile acids with other molecules, such as dietary fibers and drugs, is also being explored. nih.govresearchgate.net These interactions can affect the bioavailability and efficacy of drugs, as well as the physiological effects of dietary components. nih.gov For instance, the interaction between methylcellulose (B11928114) and sodium deoxycholate can influence their behavior in the digestive system. researchgate.net Furthermore, the interplay between bile acids and other metabolic pathways, such as the methionine cycle, is being investigated to understand their integrated role in cellular metabolism. nih.gov
Interactive Data Table: Novel Roles and Interactions of Deoxycholate (Precursor to Methyl Desoxycholate)
| Interacting Partner/Pathway | Biological Context | Observed Effect of Deoxycholate |
| β-catenin Signaling Pathway | Colon Cancer | Activates signaling, promoting cell growth and invasiveness. molbiolcell.org |
| Epidermal Growth Factor Receptor (EGFR) and c-Met | Cellular Signaling | Can activate these growth factor receptors. molbiolcell.org |
| Hydroxypropyl Methylcellulose (HPMC) | Dietary Fiber Interaction | Interacts with this dietary fiber, potentially affecting lipid digestion. researchgate.net |
| Furazolidone (B1674277) (Nitrofuran) | Antimicrobial Synergy | Shows synergistic bactericidal effects against enterobacteria. nih.gov |
| Layered Double Hydroxide (LDH) | Material Science | Forms a hybrid material with enhanced emulsifying ability. mdpi.com |
Q & A
Basic Research Questions
Q. What is the functional role of Methyl desoxycholate in selective microbiological media, and how is its inhibitory concentration optimized?
Methyl desoxycholate acts as a Gram-positive bacterial inhibitor in selective media (e.g., Xylose Lysine Desoxycholate Agar). Its efficacy depends on concentration (typically 0.1–1.0 g/L), which must balance selectivity and minimal toxicity to target organisms like Shigella. Optimization involves dose-response assays comparing bacterial growth inhibition (via optical density) against control strains .
Q. How should Methyl desoxycholate be characterized for identity and purity in novel synthetic workflows?
For new compounds, provide:
- Spectroscopic data : NMR (¹H/¹³C) and HRMS for structural confirmation.
- Purity validation : HPLC/GC chromatograms with ≥95% purity thresholds.
- Comparative analysis : Match melting points/spectral data with literature for known derivatives. Detailed protocols should follow journal guidelines for experimental reproducibility .
Q. What ethical and safety protocols apply when handling Methyl desoxycholate in virology studies?
Sodium desoxycholate is used for viral inactivation (e.g., Marburg virus) via membrane disruption. For methyl derivatives, follow biosafety level 2+ protocols:
Advanced Research Questions
Q. How can contradictory data on Methyl desoxycholate’s antimicrobial efficacy be systematically analyzed?
Contradictions may arise from strain-specific resistance or formulation differences. Mitigation strategies include:
- Comparative meta-analysis : Aggregate data from studies using standardized CLSI/MIC protocols.
- Mechanistic studies : Assess membrane permeabilization via fluorescent dye leakage assays (e.g., propidium iodide uptake).
- Statistical modeling : Apply ANOVA or machine learning to identify confounding variables (e.g., pH, temperature) .
Q. What experimental designs are optimal for studying Methyl desoxycholate’s role in bile acid metabolism?
Use in vitro (hepatocyte cultures) and in vivo (rodent models) systems:
- Tracer studies : Radiolabeled methyl desoxycholate to track enterohepatic circulation.
- Gene expression profiling : RNA-seq to identify transporters (e.g., ASBT, NTCP) modulated by the compound.
- Dose escalation : Test physiological (0.1–10 µM) vs. pharmacological (100+ µM) ranges .
Q. How should Methyl desoxycholate’s structural data be presented to meet journal graphic standards?
- Chemical structures : Use software like ChemDraw, ensuring bond angles/widths adhere to journal guidelines.
- Avoid clutter : Limit to 2–3 structures per figure; highlight functional groups critical to activity (e.g., hydroxyl, methyl ester).
- Color coding : Differentiate stereochemistry or reactive sites with distinct colors, avoiding data-heavy annotations .
Q. Methodological Tables
Q. Table 1. Key Parameters for Methyl Desoxycholate Purity Analysis
| Parameter | Method | Acceptance Criteria | Reference Standard |
|---|---|---|---|
| Purity (%) | HPLC (C18 column) | ≥95% peak area | USP/Ph. Eur. |
| Residual Solvents | GC-MS | <500 ppm (ICH Q3C) | USP <467> |
| Heavy Metals | ICP-MS | <10 ppm (Pb, Cd, As, Hg) | USP <232> |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
